Elevated Lipophilicity (LogP) as a Phase-Partitioning Differentiator
Bis(4-methylcyclohexyl)amine hydrochloride exhibits a calculated octanol-water partition coefficient (LogP) of 4.1552, derived from its molecular structure . This value is 0.76 log units higher than that of the direct unsubstituted analog dicyclohexylamine (LogP = 3.40) [1] and 1.04 log units higher than the mono-substituted 4-tert-butylcyclohexylamine (LogP = 3.12) . A ΔLogP of 0.76 corresponds to an approximately 5.75-fold increase in octanol-water partitioning, indicating substantially greater lipophilic character for the target compound.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.1552 |
| Comparator Or Baseline | Dicyclohexylamine: LogP = 3.40; 4-tert-Butylcyclohexylamine: LogP = 3.12 |
| Quantified Difference | ΔLogP = +0.76 vs dicyclohexylamine; ΔLogP = +1.04 vs 4-tert-butylcyclohexylamine. ~5.75-fold greater octanol-water partitioning vs dicyclohexylamine. |
| Conditions | Calculated LogP values (ACD/LogP or XlogP); not experimentally determined octanol-water shake-flask values. Structural comparison under identical computational methodology not confirmed across sources. |
Why This Matters
Higher lipophilicity directly impacts extraction efficiency in liquid-liquid separations, membrane permeability in biological assays, and solubility in non-polar reaction media, making this compound preferable where enhanced organic-phase partitioning is required.
- [1] Plantaedb.com. Dicyclohexylamine. XlogP = 3.40. View Source
